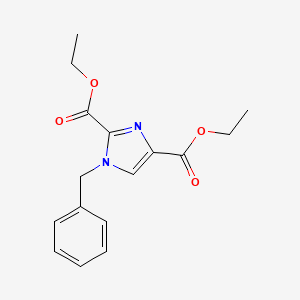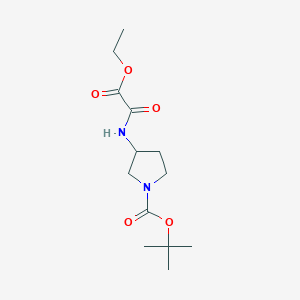![molecular formula C15H14N2O2 B6462404 4-[(1-benzoylazetidin-3-yl)oxy]pyridine CAS No. 2549029-20-9](/img/structure/B6462404.png)
4-[(1-benzoylazetidin-3-yl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “4-[(1-benzoylazetidin-3-yl)oxy]pyridine” is a complex organic compound. It contains a total of 35 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, and 1 double bond. The molecule also includes 12 aromatic bonds, 1 four-membered ring (azetidine), 2 six-membered rings (benzoyl and pyridine), 1 tertiary amide (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered azetidine ring attached to a benzoyl group, which is further linked to a pyridine ring via an ether bond .Applications De Recherche Scientifique
4-[(1-benzoylazetidin-3-yl)oxy]pyridine has been used extensively in scientific research, primarily in the fields of organic chemistry and medicinal chemistry. In organic chemistry, it has been used as a synthetic precursor in the synthesis of various drugs and other biologically active molecules. In medicinal chemistry, it has been used in the synthesis of drugs for the treatment of various diseases, such as cancer and HIV/AIDS. It has also been used in the synthesis of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine is not yet fully understood. However, it is believed that it acts as an electron donor, donating electrons to the molecules it reacts with. This helps to facilitate the formation of new molecules, such as drugs and other biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research has shown that it has the potential to modulate the activity of certain enzymes and receptors, which could lead to a variety of therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it could be a potential therapeutic agent for the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, making it a cost-effective choice for research. Additionally, it is a versatile synthetic precursor, allowing for the synthesis of various drugs and other biologically active molecules. However, it is important to note that this compound is an unstable compound, and must be handled with care. Additionally, its reactivity can vary depending on the reaction conditions, making it difficult to predict the outcome of certain reactions.
Orientations Futures
The potential of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine as a therapeutic agent is still being explored. Future research should focus on further understanding the mechanism of action of this compound, as well as exploring its potential as an inhibitor of certain enzymes and receptors. Additionally, further research should be conducted on the potential of this compound to inhibit the growth of certain cancer cells, as well as its potential to modulate the activity of certain enzymes and receptors. Finally, further research should be conducted on the synthesis of this compound, as well as the synthesis of other compounds that can be derived from this compound.
Méthodes De Synthèse
4-[(1-benzoylazetidin-3-yl)oxy]pyridine can be synthesized by a variety of methods, including the reaction of pyridine with benzoyl chloride, the reaction of pyridine with an alkyl halide, the reaction of an alkyl halide with an amine, and the reaction of an alkyl halide with a carboxylic acid. In all cases, the reaction of the reactants produces this compound as the desired product.
Propriétés
IUPAC Name |
phenyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUNCUINDHXJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)
![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6462398.png)
![N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462406.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)
![2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6462414.png)
![8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6462422.png)